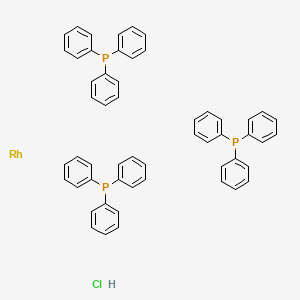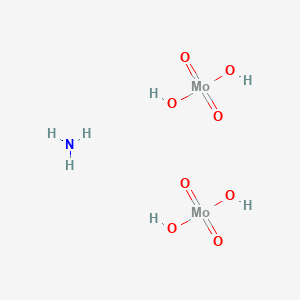
Azane;dihydroxy(dioxo)molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;dihydroxy(dioxo)molybdenum is a complex inorganic compound that features molybdenum in its highest oxidation state. This compound is known for its unique chemical properties and potential applications in various fields such as catalysis, materials science, and biochemistry. The molecular structure of this compound includes molybdenum coordinated with oxygen and nitrogen atoms, forming a stable and reactive complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azane;dihydroxy(dioxo)molybdenum can be synthesized through various methods, often involving the reaction of molybdenum precursors with appropriate ligands. One common method involves the reaction of molybdenum trioxide (MoO₃) with ammonia (NH₃) and hydrogen peroxide (H₂O₂) under controlled conditions. The reaction typically proceeds as follows:
MoO3+2NH3+2H2O2→MoO2(NH2)2+2H2O
The resulting product, MoO₂(NH₂)₂, can be further purified and characterized using various analytical techniques such as X-ray diffraction (XRD) and infrared spectroscopy (IR).
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar precursors and conditions. The process may include additional steps for purification and stabilization of the compound to ensure its suitability for various applications. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Azane;dihydroxy(dioxo)molybdenum undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst. For example, it can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: Under certain conditions, this compound can be reduced to lower oxidation states, which may involve the transfer of electrons.
Substitution: The compound can undergo substitution reactions where ligands attached to the molybdenum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide (H₂O₂), ammonia (NH₃), and various organic ligands. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products may include aldehydes, ketones, or carboxylic acids, while reduction reactions may yield lower oxidation state molybdenum complexes.
Wissenschaftliche Forschungsanwendungen
Azane;dihydroxy(dioxo)molybdenum has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic and inorganic reactions, including oxidation and epoxidation processes.
Biology: In biological research, this compound is studied for its potential role in enzyme mimetics and as a model for molybdenum-containing enzymes.
Medicine: The compound’s catalytic properties are explored for potential therapeutic applications, such as in the development of drugs that target specific biochemical pathways.
Industry: In industrial applications, this compound is used in the production of fine chemicals, polymers, and other materials.
Wirkmechanismus
The mechanism of action of Azane;dihydroxy(dioxo)molybdenum involves its ability to facilitate redox reactions through the transfer of oxygen atoms. The molybdenum center in the compound can cycle between different oxidation states, enabling it to participate in various catalytic processes. The molecular targets and pathways involved in these reactions often include organic substrates and other small molecules that interact with the molybdenum center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Azane;dihydroxy(dioxo)molybdenum include other molybdenum-based complexes such as:
Dioxomolybdenum(VI) complexes: These compounds also feature molybdenum in a high oxidation state and are used in similar catalytic applications.
Molybdenum trioxide (MoO₃): A simpler molybdenum compound used in various industrial processes.
Molybdenum hexacarbonyl (Mo(CO)₆): A well-known molybdenum complex used in organometallic chemistry.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of both nitrogen and oxygen ligands. This unique structure imparts distinct catalytic properties and reactivity patterns, making it valuable for specialized applications in catalysis and materials science.
Eigenschaften
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mo.H3N.4H2O.4O/h;;1H3;4*1H2;;;;/q2*+2;;;;;;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXNHYICPAFUBN-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H7Mo2NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
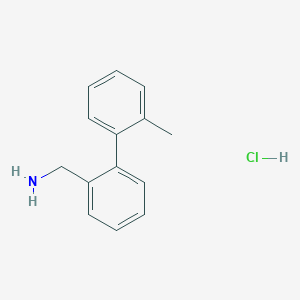
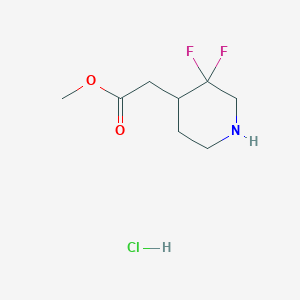
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8145728.png)
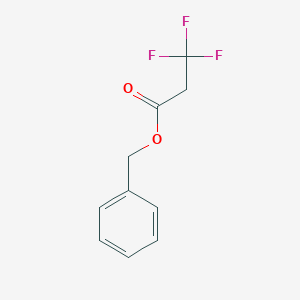
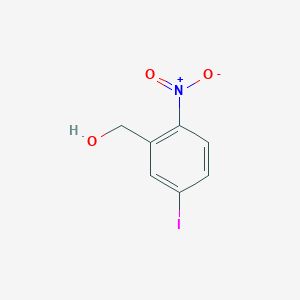


![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B8145784.png)
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-olate](/img/structure/B8145793.png)
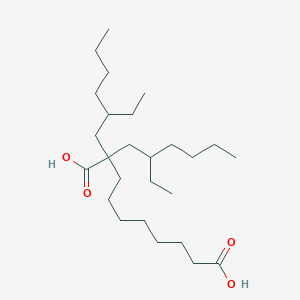

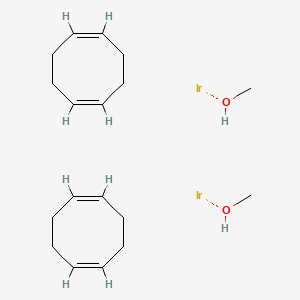
![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B8145823.png)
